molecular formula C18H17N5O3S B2697324 methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 902112-24-7

methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2697324
CAS No.: 902112-24-7
M. Wt: 383.43
InChI Key: XDVJTUNBKGLYHL-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (IUPAC name) is a synthetic triazole derivative with a benzoyl ester group and a sulfur-linked acetamide bridge. Its core structure comprises a 1,2,4-triazole ring substituted with an amino group at position 4 and a phenyl group at position 3.

Properties

IUPAC Name

methyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-26-17(25)13-9-5-6-10-14(13)20-15(24)11-27-18-22-21-16(23(18)19)12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVJTUNBKGLYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves the condensation of methyl benzoate with various substituents. The process includes elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure . The reaction conditions often involve the use of glacial acetic acid and acetic anhydride under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives .

Scientific Research Applications

Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with microbial enzymes and proteins. The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death . Additionally, the compound may interfere with bacterial DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties are influenced by substituent variations on the triazole ring, aromatic groups, and ester functionalities. Below is a systematic comparison with key analogs:

Substituent Effects on the Triazole Ring and Aromatic Groups

Compound Name Substituent on Triazole (Position 5) Aromatic Group (Benzoate/Phenyl) Key Properties/Activities Reference ID
Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (Target Compound) Phenyl Methyl benzoate Intermediate melting point, potential anti-inflammatory activity
Methyl 4-({[(4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 4-Chlorophenyl Methyl benzoate Enhanced lipophilicity; potential improved receptor binding due to Cl substitution
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetanilides Furan-2-yl Varied (e.g., nitro, methoxy) Increased anti-exudative activity compared to phenyl analogs
Ethyl 4-({[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetyl)amino] benzoate (16) Ethyl Ethyl benzoate Higher melting point (242–243°C); 55% yield
2-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-R-benzylthiazol-2-yl)acetamides Methyl Benzylthiazole Demonstrated anticancer activity (e.g., against leukemia cells)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 4-Pyridinyl Isopropylphenyl Orco channel agonist; used in insect olfaction studies
Key Observations:
  • Heterocyclic Substituents (): Furan-2-yl and pyridinyl groups introduce polar interactions, improving solubility and anti-exudative/agonist activity.
  • Steric Effects : Bulky groups (e.g., isopropylphenyl in OLC-12) may hinder binding in some contexts but improve specificity in others .
Key Observations:
  • Higher Yields with Ethyl Substituents: Ethyl-substituted triazoles (e.g., compound 16) show improved yields (55%) compared to nitro/methyl variants (45–52%) .
  • Melting Points : Electron-withdrawing groups (e.g., nitro in compound 18) correlate with higher melting points (273–274°C) due to increased crystallinity .

Biological Activity

Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a compound derived from the triazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring which is known for its bioactive properties.

PropertyValue
Molecular FormulaC19H21N5OS
Molecular Weight367.47 g/mol
Purity≥ 95%
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial and antifungal activities. A study demonstrated that certain triazole derivatives had Minimum Inhibitory Concentrations (MICs) comparable to or better than standard antibiotics against resistant strains such as Staphylococcus aureus and E. coli .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. The presence of sulfur in the triazole structure enhances its ability to interact with biological targets involved in cancer progression. For example, mercapto-substituted triazoles have shown promise in chemoprevention and chemotherapy against various cancer cell lines . The compound's ability to inhibit specific enzymes involved in tumor growth is a focal point in ongoing research.

Antiviral and Anti-inflammatory Activities

Recent studies have highlighted the antiviral potential of triazole compounds. They have been evaluated for their efficacy against viral infections, demonstrating the ability to inhibit viral replication through various mechanisms . Additionally, anti-inflammatory properties have been noted, suggesting that these compounds could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents on the phenyl groups can significantly influence potency and selectivity.

Key Findings

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • Chain Length : The length of alkyl chains attached to the triazole affects its interaction with target proteins.
  • Hybridization : Combining triazole with other pharmacophores can lead to synergistic effects and improved efficacy .

Case Study 1: Antibacterial Efficacy

A series of synthesized triazole derivatives were tested against various bacterial strains. One compound exhibited an MIC of 0.25 μg/mL against MRSA, outperforming standard treatments like vancomycin . This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that certain triazole derivatives induced apoptosis in cancer cells at low concentrations. The mechanism involved the inhibition of specific kinases crucial for cell survival . This suggests that further exploration could lead to novel anticancer therapies.

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